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Abstract

13(E)-Docosenol, also known as brassidyl alcohol, is a long-chain monounsaturated fatty
alcohol. This technical guide provides a comprehensive overview of its chemical properties,
structure, and available technical data. While specific biological activities and signaling
pathways for the (E)-isomer are not extensively documented in publicly available literature, this
guide summarizes the known information and provides context based on related long-chain
fatty alcohols. Detailed experimental protocols for the analysis and purification of similar
compounds are also presented to facilitate further research.

Chemical Properties and Structure

13(E)-Docosenol is a C22 monounsaturated alcohol with the double bond located at the 13th
carbon atom, exhibiting a trans (E) configuration.[1][2]

Structure

The chemical structure of 13(E)-Docosenol is characterized by a 22-carbon chain with a
hydroxyl group at one end and a carbon-carbon double bond between C13 and C14. The "E"
designation indicates that the hydrogen atoms attached to the carbons of the double bond are
on opposite sides of the bond, resulting in a more linear molecular geometry compared to its
cis-isomer, erucyl alcohol.
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Chemical Formula: C22H440[1][2]
IUPAC Name: (13E)-docos-13-en-1-ol[1]

Synonyms: Brassidyl alcohol, (E)-13-Docosen-1-ol, trans-13-Docosen-1-o0l[1][2]

Physicochemical Properties

Quantitative data for 13(E)-Docosenol and its cis-isomer, Erucyl alcohol, are summarized in
the table below for comparison.

Property 13(E)-Docosenol Erucyl alcohol (cis-isomer)
Molecular Weight 324.58 g/mol [2] 324.5842 g/mol [3][4]
CAS Number 5634-26-4[2] 629-98-1[3][5]
Melting Point Not available 33°C
Boiling Point Not available 225 °C at 5 mmHg

- Insoluble in water; soluble in Insoluble in water; soluble in
Solubility i .

organic solvents. organic solvents.

Biological Activity and Potential Applications

Specific biological activities and mechanisms of action for 13(E)-Docosenol are not well-
documented in the available scientific literature. However, long-chain fatty alcohols, as a class,
are known to be involved in various biological processes and have diverse applications.

The cis-isomer, cis-13-docosenol (erucyl alcohol), is mentioned as a biochemical reagent for
life science research, with potential roles in lipid metabolism and cellular signaling.[6][7] It is
also used in cosmetic formulations as an emollient and in the food and fragrance industries.[6]

Long-chain monounsaturated fatty acids, which are structurally related to 13(E)-Docosenol,
have been shown to influence signaling pathways, such as upregulating PPAR signaling
pathways, which may play a role in attenuating atherosclerosis.[8] While this provides a
potential area for investigation, it is important to note that the biological effects of the alcohol
form may differ significantly from the corresponding fatty acid.
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Experimental Protocols

Detailed experimental protocols specifically for 13(E)-Docosenol are scarce. However,
established methods for the synthesis, purification, and analysis of long-chain unsaturated
alcohols can be adapted for research on this compound.

Synthesis

A general approach to synthesize 13(E)-Docosenol would involve the reduction of the
corresponding carboxylic acid, brassidic acid ((13E)-docosenoic acid), or its ester derivative.

Hypothetical Synthesis Workflow:

Synthesis of 13(E)-Docosenol

Brassidic Acid Esterification . Reduction
((13E)-docosenoic acid) (e.g., with Methanol) LA IR (e.g., with LiAIH4) SR e

Click to download full resolution via product page

Caption: Hypothetical synthesis of 13(E)-Docosenol.

Purification

Purification of long-chain unsaturated alcohols from reaction mixtures or natural extracts
typically involves chromatographic techniques.

General Purification Protocol using High-Performance Liquid Chromatography (HPLC):
o Sample Preparation: Dissolve the crude sample in a suitable organic solvent.

e Column Selection: A reversed-phase C18 column is commonly used for the separation of
fatty acids and their derivatives.[2][6][9][10][11]

o Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.
The exact gradient program needs to be optimized based on the specific sample

composition.[2][10]
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+ Detection: A UV detector can be used, particularly if the alcohol has been derivatized to
contain a chromophore. A refractive index detector is also a suitable option for underivatized
alcohols.[6]

» Fraction Collection: Collect the fractions corresponding to the peak of 13(E)-Docosenol.

+ Solvent Evaporation: Remove the solvent from the collected fractions under reduced
pressure to obtain the purified compound.

Purification Workflow Diagram:

Purification Workflow

Crude Sample
(in organic solvent)

Reversed-Phase HPLC
(C18 Column)

Fraction Collection

Solvent Removal
(Rotary Evaporation)

Purified 13(E)-Docosenol

Click to download full resolution via product page

Caption: General workflow for HPLC purification.
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Structural Analysis

The structure of 13(E)-Docosenol can be confirmed using modern spectroscopic techniques.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information about the chemical environment of hydrogen atoms. The
signals corresponding to the hydrogens on the double bond will show characteristic
chemical shifts and coupling constants for a trans configuration. The protons of the CHz-
OH group will also have a distinct signal.[12][13][14]

o 13C NMR: Shows the chemical shifts of all carbon atoms in the molecule, allowing for the
confirmation of the carbon skeleton and the position of the double bond and hydroxyl
group.[12][13][14]

e Mass Spectrometry (MS):

o Determines the molecular weight of the compound by measuring the mass-to-charge ratio
of its ions. High-resolution mass spectrometry (HRMS) can be used to confirm the
elemental composition. Fragmentation patterns can provide further structural information.
[15]

Analytical Workflow:

NMR Spectroscopy
(*H and 3C)

Structural Confirmation

(Purified Sample)

Mass Spectrometry
(e.g., HRMS)

Click to download full resolution via product page

Caption: Workflow for structural analysis.

Signaling Pathways
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Currently, there is no specific information available in the scientific literature detailing the
signaling pathways in which 13(E)-Docosenol is directly involved. Research on long-chain fatty
acids suggests that they can act as signaling molecules, for instance, through G protein-
coupled receptors like GPR40 and GPR120, which in turn can activate pathways such as the
MTORCL1 signaling cascade.[16] However, it remains to be experimentally determined if 13(E)-
Docosenol or other long-chain fatty alcohols interact with these or other signaling pathways.

Conclusion and Future Directions

13(E)-Docosenol is a long-chain monounsaturated fatty alcohol with well-defined chemical and
structural properties. While its specific biological functions and mechanisms of action are yet to
be fully elucidated, its structural similarity to other biologically active lipids suggests potential
roles in cellular processes. Further research is needed to explore its biological activities,
identify its metabolic pathways, and determine its potential as a therapeutic agent or a tool for
studying lipid signaling. The experimental protocols and analytical methods outlined in this
guide provide a foundation for future investigations into this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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